6-Hydroxykaempferol 3,6-diglucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxykaempferol 3,6-di-O-glucoside and 6-hydroxykaempferol 3,6,7-tri-O-glucoside can inhibit platelet aggregation induced by collagen. They also show weak inhibitory effects on the adenosine 5’-diphosphate (ADP)-induced platelet aggregation .
Molecular Structure Analysis
The molecular structure of 6-Hydroxykaempferol 3,6-diglucoside is not explicitly provided in the search results .Chemical Reactions Analysis
The chemical reactions involving 6-Hydroxykaempferol 3,6-diglucoside are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Hydroxykaempferol 3,6-diglucoside are not explicitly provided in the search results .科学的研究の応用
Here is a comprehensive analysis of the scientific research applications of 6-Hydroxykaempferol 3,6-diglucoside, focusing on unique applications:
Anti-Platelet Aggregation
6-Hydroxykaempferol 3,6-diglucoside has been found to inhibit platelet aggregation induced by collagen and shows weak inhibitory effects on adenosine 5’-diphosphate (ADP)-induced platelet aggregation .
Endothelial Protection
Research suggests that this compound may have protective effects against endothelial damage in vitro and could potentially have anti-thrombotic activity .
Ischemia-Reperfusion Injury Recovery
The compound has been examined for its effect on recovering from ischemia-reperfusion injury (I/R) and preventing thrombosis .
Antioxidant Activity
Correlation analysis has indicated that 6-Hydroxykaempferol-3,6-O-diglucoside is a major constituent contributing to antioxidant activities .
Anti-Cancer Activity
It has also been associated with anticancer activities, particularly in its antiproliferative activity against certain cancer cell lines .
Immune Response Modulation
This compound inhibited IL-2 production in activated T cells, suggesting a potential role in modulating immune responses .
作用機序
Target of Action
The primary target of 6-Hydroxykaempferol 3,6-diglucoside is platelets . It has been found to inhibit platelet aggregation , which is a crucial step in the formation of blood clots.
Mode of Action
6-Hydroxykaempferol 3,6-diglucoside interacts with its targets by inhibiting platelet aggregation induced by collagen . It also shows weak inhibitory effects on the adenosine 5’-diphosphate (ADP)-induced platelet aggregation .
Biochemical Pathways
The compound affects the biochemical pathways related to platelet aggregation. By inhibiting platelet aggregation, it can potentially disrupt the formation of blood clots . The exact biochemical pathways and their downstream effects are still under investigation.
Result of Action
The molecular and cellular effects of 6-Hydroxykaempferol 3,6-diglucoside’s action include the protection of endothelial cells from injury . It has been found to significantly protect against oxygen-glucose deprivation followed by reoxygenation (OGD/R) induced endothelial injury . It also decreases apoptosis of human umbilical vein endothelial cells (HUVECs) by regulating expressions of hypoxia-inducible factor-1 alpha (HIF-1α) and nuclear factor kappa B (NF-κB) at both transcriptome and protein levels .
Action Environment
It has been found to exhibit protective effects against phenylhydrazine (phz)-induced zebrafish thrombosis and improve blood circulation
Safety and Hazards
The Material Safety Data Sheet (MSDS) for 6-Hydroxykaempferol 3,6-diglucoside indicates that it does not pose physical, health, or environmental hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). In case of contact with eyes or skin, or if ingested or inhaled, appropriate first aid measures should be taken .
将来の方向性
特性
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O17/c28-6-12-15(32)19(36)21(38)26(41-12)43-24-10(31)5-11-14(17(24)34)18(35)25(23(40-11)8-1-3-9(30)4-2-8)44-27-22(39)20(37)16(33)13(7-29)42-27/h1-5,12-13,15-16,19-22,26-34,36-39H,6-7H2/t12-,13-,15-,16-,19+,20+,21-,22-,26+,27+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHCVNUAKOTVCJ-DGCOUUTESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C(=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
626.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。